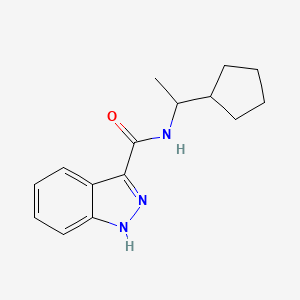
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of imidazole and is commonly referred to as CPIA.
Mechanism of Action
The exact mechanism of action of CPIA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. CPIA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
CPIA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPIA has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Additionally, CPIA has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using CPIA in lab experiments is its potential therapeutic properties in a variety of research areas. Additionally, CPIA is relatively easy to synthesize and can be obtained in large quantities. One limitation of using CPIA in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.
Future Directions
There are several future directions for CPIA research. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for CPIA in cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Future studies should focus on the mechanism of action of CPIA in the brain and its potential side effects. Additionally, CPIA has been shown to have vasodilatory effects and may have potential as a treatment for cardiovascular disease. Future studies should focus on the efficacy and safety of CPIA in animal models of cardiovascular disease.
Synthesis Methods
CPIA can be synthesized using a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the cyclopentene carboxylic acid. This acid is then reacted with imidazole and chloroacetyl chloride to form CPIA.
Scientific Research Applications
CPIA has been studied for its potential therapeutic properties in a variety of research areas, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that CPIA has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, CPIA has been shown to have vasodilatory effects and can improve blood flow in animal models of cardiovascular disease.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(7-9-3-1-2-4-9)14-8-10-12-5-6-13-10/h1,3,5-6,9H,2,4,7-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYDPMEGPHQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

